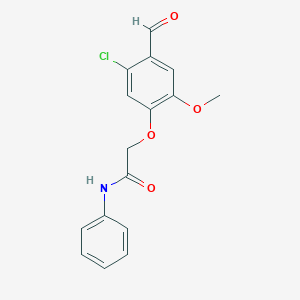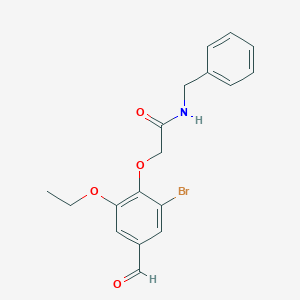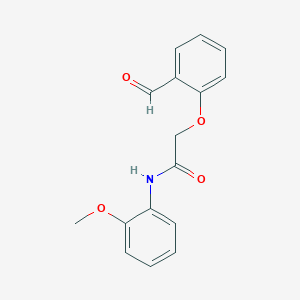![molecular formula C20H19BrN4O2S2 B307651 1-[6-(5-bromothiophen-2-yl)-3-(butylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307651.png)
1-[6-(5-bromothiophen-2-yl)-3-(butylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[6-(5-bromothiophen-2-yl)-3-(butylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has shown promising results in scientific research.
Applications De Recherche Scientifique
1-[6-(5-bromothiophen-2-yl)-3-(butylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone has shown potential applications in various scientific research areas. One such area is cancer research, where this compound has been shown to inhibit the growth of cancer cells in vitro. Another area of research is in the field of neuroscience, where this compound has been shown to have anxiolytic effects in animal models. Additionally, this compound has been studied for its potential use as a therapeutic agent for various diseases, including Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 1-[6-(5-bromothiophen-2-yl)-3-(butylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone is not fully understood. However, it has been shown to interact with various receptors and enzymes in the body, including the GABA-A receptor and the acetylcholinesterase enzyme. These interactions may be responsible for the compound's observed effects in scientific research.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research. These effects include inhibition of cancer cell growth, anxiolytic effects, and potential therapeutic effects for neurodegenerative diseases. However, further research is needed to fully understand the extent of these effects and their underlying mechanisms.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[6-(5-bromothiophen-2-yl)-3-(butylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone in lab experiments is its potential for use as a therapeutic agent. This compound has shown promising results in scientific research for the treatment of various diseases, which could lead to the development of new drugs. However, a limitation of using this compound is its limited availability and high cost, which may hinder its use in certain research areas.
Orientations Futures
There are several future directions for research involving 1-[6-(5-bromothiophen-2-yl)-3-(butylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone. One direction is to further investigate its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its interactions with different receptors and enzymes in the body to better understand its mechanism of action. Additionally, further research is needed to investigate its potential use in cancer research and its effects on cancer cell growth.
Méthodes De Synthèse
The synthesis of 1-[6-(5-bromothiophen-2-yl)-3-(butylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone has been achieved using various methods. One such method involves the reaction of 5-bromothiophene-2-carboxylic acid with butyl lithium, followed by reaction with 2-chloro-4-nitrophenyl isocyanate to form a nitro intermediate. This intermediate is then reduced to form the final product. Other methods involve the use of different reagents and conditions, but the overall goal is to create the desired compound in high yield and purity.
Propriétés
Formule moléculaire |
C20H19BrN4O2S2 |
|---|---|
Poids moléculaire |
491.4 g/mol |
Nom IUPAC |
1-[6-(5-bromothiophen-2-yl)-3-butylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone |
InChI |
InChI=1S/C20H19BrN4O2S2/c1-3-4-11-28-20-22-18-17(23-24-20)13-7-5-6-8-14(13)25(12(2)26)19(27-18)15-9-10-16(21)29-15/h5-10,19H,3-4,11H2,1-2H3 |
Clé InChI |
QTRDKWXQSGZFCA-UHFFFAOYSA-N |
SMILES |
CCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=C(S4)Br)C(=O)C)N=N1 |
SMILES canonique |
CCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=C(S4)Br)C(=O)C)N=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[6-(2-chloro-6-fluorophenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl](phenyl)methanone](/img/structure/B307568.png)
![2-Chloro-4-[3-(ethylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate](/img/structure/B307569.png)

![2-[4-bromo-2-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]-N-phenylacetamide](/img/structure/B307573.png)
![6-(3-ethoxy-4-hydroxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one](/img/structure/B307575.png)

![ethyl 5-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B307580.png)

![2-{4-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2-methoxyphenoxy}-N-phenylacetamide](/img/structure/B307586.png)
![(2E)-2-{[2-(dimethylamino)-6-oxo-4-phenyl-6H-1,3-oxazin-5-yl]methylidene}hydrazinecarbothioamide](/img/structure/B307587.png)
![7-Acetyl-3-(allylsulfanyl)-6-(4-ethoxy-3-methylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307588.png)
![1-[7-Butyryl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-naphthyl methyl ether](/img/structure/B307591.png)
![7-Butyryl-6-[5-(4-chlorophenyl)-2-furyl]-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307592.png)
![Methyl 4-[7-butanoyl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoate](/img/structure/B307593.png)